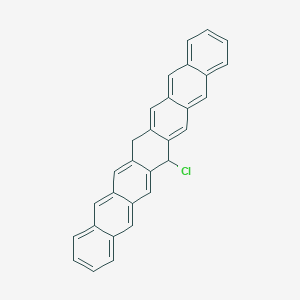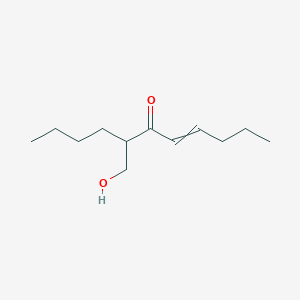
7-(Hydroxymethyl)undec-4-EN-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hydroxymethyl)undec-4-EN-6-one is an organic compound with the molecular formula C12H22O2 It features a hydroxymethyl group attached to an undec-4-en-6-one backbone, which includes a double bond and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)undec-4-EN-6-one typically involves the following steps:
Starting Materials: The synthesis begins with undec-4-en-6-one, which is commercially available or can be synthesized from simpler precursors.
Hydroxymethylation: The key step involves the introduction of a hydroxymethyl group. This can be achieved through a reaction with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions.
Purification: The product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Hydroxymethyl)undec-4-EN-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The double bond in the compound can participate in addition reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine, while hydroboration can be achieved using borane reagents.
Major Products Formed
Oxidation: The major products include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific reagents used but can include halogenated compounds or boron-containing intermediates.
Wissenschaftliche Forschungsanwendungen
7-(Hydroxymethyl)undec-4-EN-6-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate or inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 7-(Hydroxymethyl)undec-4-EN-6-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The hydroxymethyl group can form hydrogen bonds, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undec-4-en-6-one: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
7-(Methoxymethyl)undec-4-EN-6-one: Contains a methoxymethyl group instead of a hydroxymethyl group, which can affect its reactivity and solubility.
7-(Hydroxymethyl)undec-4-EN-2-one: The position of the ketone group is different, leading to variations in chemical behavior and applications.
Uniqueness
7-(Hydroxymethyl)undec-4-EN-6-one is unique due to the presence of both a hydroxymethyl group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
921625-36-7 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
7-(hydroxymethyl)undec-4-en-6-one |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h7,9,11,13H,3-6,8,10H2,1-2H3 |
InChI-Schlüssel |
AUMGTTQMNQSQNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CO)C(=O)C=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


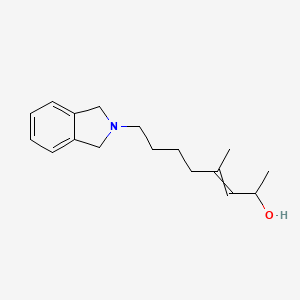
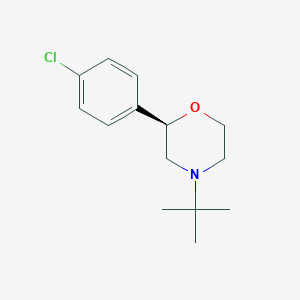
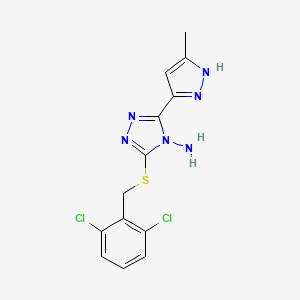
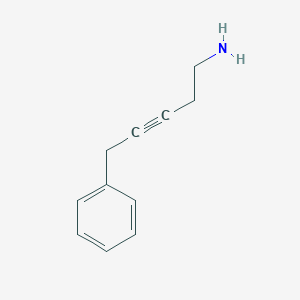
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
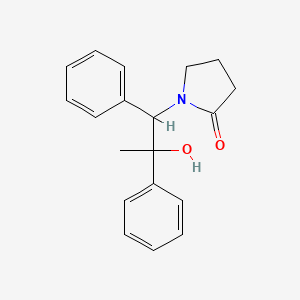

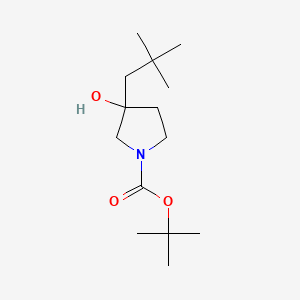

![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)
![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
